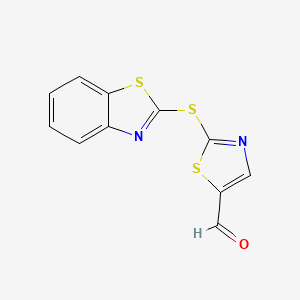

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

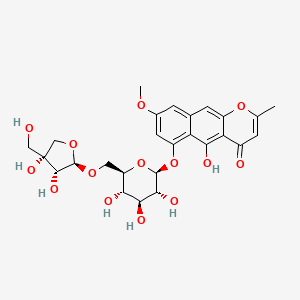

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component Knoevenagel condensation reaction was performed between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .科学的研究の応用

Fluoro-Julia Olefination

A significant application of 1,3-benzothiazol-2-ylsulfanyl derivatives is in the synthesis of alpha-fluoro acrylonitriles. Researchers have developed a stable reagent from ethyl alpha-(1,3-benzothiazol-2-ylsulfanyl)-alpha-fluoroacetate that, when reacted with aldehydes, yields alpha-fluoro acrylonitriles with high yields and good Z-stereoselectivity. This process is particularly notable for its mild conditions and the ability to control stereoselectivity by adjusting the reaction temperature (Solar, Ghosh, & Zajc, 2008).

Antibacterial and Antifungal Properties

Derivatives of 1,3-benzothiazol-2-ylsulfanyl have demonstrated significant antimicrobial properties. A study synthesized several derivatives and tested them for antibacterial and antifungal activities, finding that these compounds exhibited appreciable effectiveness against a range of microbial species (Chakraborty, Sharma, Bala, & Mishra, 2014).

Antitumor Agents Design

The compound has been used in the design of antitumor agents. A study reported the synthesis of several derivatives involving 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, leading to compounds that showed promising antitumor activity, outperforming established drugs like 5-fluorouracil and cisplatin in some cases (Matiichuk et al., 2020).

Framework Formation in Silver(I) Complexes

The compound's derivatives have been used to study framework formations in Silver(I) complexes. By varying ligand spacers and counteranions, researchers have been able to tune the framework formations, highlighting the flexibility and potential applications of these compounds in material chemistry (Zou et al., 2004).

Nucleophilic Substitution Reaction Studies

In a unique study, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol demonstrated an unprecedented reaction pathway, offering insights into nucleophilic substitution reactions and potential applications in synthetic chemistry (Amosova et al., 2021).

Synthesis of Alpha-fluorovinyl Weinreb Amides

The compound has been utilized in the synthesis of alpha-fluorovinyl Weinreb amides, showcasing its versatility in creating various fluorinated compounds, which are crucial in many chemical industries and pharmaceuticals (Ghosh et al., 2009).

作用機序

Target of Action

Similar benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar benzothiazole derivatives .

Result of Action

Related benzothiazole derivatives have shown anticonvulsant activity and neurotoxicity .

Action Environment

The synthesis of similar benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2OS3/c14-6-7-5-12-10(15-7)17-11-13-8-3-1-2-4-9(8)16-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLYVQPXZHRLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)

![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)